2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile
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Overview
Description
2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with a complex structure that includes a pyridine ring, phenyl groups, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a base like triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrakis[4-(pyridin-4-yl)phenyl]ethene: Another compound with pyridine and phenyl groups, used in similar applications.
2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile: A structurally related compound with a formyl group.
Uniqueness
2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
823227-39-0 |
---|---|
Molecular Formula |
C22H12N2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-[2-[2-(2-pyridin-4-ylethynyl)phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C22H12N2/c23-17-22-8-4-3-7-21(22)12-11-20-6-2-1-5-19(20)10-9-18-13-15-24-16-14-18/h1-8,13-16H |
InChI Key |
BFPNDCITQBMKHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=NC=C2)C#CC3=CC=CC=C3C#N |
Origin of Product |
United States |
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